1-(3-chloro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
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Description
1-(3-chloro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a useful research compound. Its molecular formula is C15H16ClNO5S2 and its molecular weight is 389.87. The purity is usually 95%.
The exact mass of the compound 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-chloro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical attributes:
Property | Value |
---|---|
Molecular Formula | C15H16ClN2O4S2 |
Molecular Weight | 385.87 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with furan derivatives in the presence of a base such as triethylamine. The reaction conditions usually require controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of azetidinones have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. Studies have demonstrated that modifications in the sulfonamide group can enhance antimicrobial efficacy by improving membrane permeability and enzyme inhibition mechanisms .
Anticancer Activity
A significant area of research focuses on the anticancer potential of azetidine derivatives. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, studies on 3-chloro-azetidin-2-one derivatives have revealed their capacity to inhibit proliferation in breast cancer cell lines (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Membrane Interaction : The furan moiety may interact with lipid membranes, disrupting cellular integrity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Study on Antimicrobial Efficacy
A study investigated the antimicrobial activity of various azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly enhanced the antibacterial properties, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Research
In a comparative study involving several azetidine derivatives, researchers found that specific structural modifications led to increased cytotoxicity against human breast cancer cells. The most effective compounds were those that combined both sulfonamide and furan functionalities, suggesting a synergistic effect that warrants further investigation .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S2/c1-11-14(16)5-2-6-15(11)24(20,21)17-8-13(9-17)23(18,19)10-12-4-3-7-22-12/h2-7,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVHTZLMQJNTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.